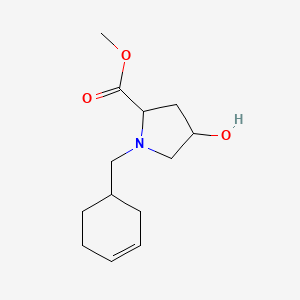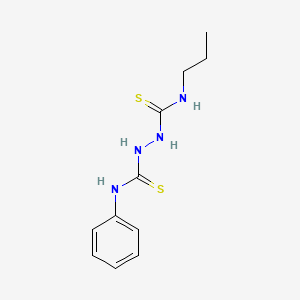![molecular formula C24H33ClN2O4 B5965128 1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B5965128.png)
1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its intricate structure, which includes a piperidine ring, a hydroxypropyl group, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the chlorophenyl group may produce phenyl derivatives.
科学的研究の応用
1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share structural similarities with 1-[3-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol.
Indole derivatives: These compounds, like indole-3-acetic acid, also exhibit diverse biological activities and are of interest in various fields of research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for a wide range of chemical modifications and interactions with various molecular targets, making it a valuable compound for scientific research.
特性
IUPAC Name |
1-[3-[4-[[2-(3-chlorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O4/c1-30-24-14-19(15-26-10-7-18-3-2-4-20(25)13-18)5-6-23(24)31-17-22(29)16-27-11-8-21(28)9-12-27/h2-6,13-14,21-22,26,28-29H,7-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZVVWGFWAAFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC(=CC=C2)Cl)OCC(CN3CCC(CC3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone](/img/structure/B5965048.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965055.png)
![N-cyclopropyl-3-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5965060.png)
![7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
![4-[(4-oxo-1-phenyl-6,7-dihydro-5H-indazol-3-yl)methyl]piperidine-2,6-dione](/img/structure/B5965079.png)
![3-[(E)-(5-nitrobenzimidazol-2-ylidene)methyl]-1H-indol-2-ol](/img/structure/B5965081.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![(5E)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)

